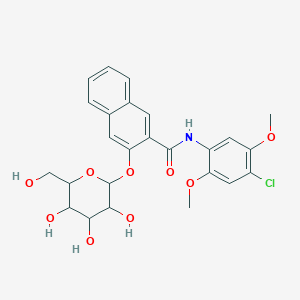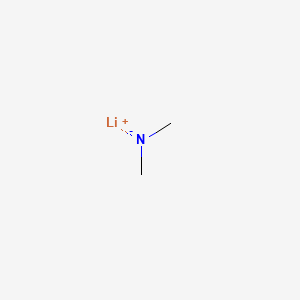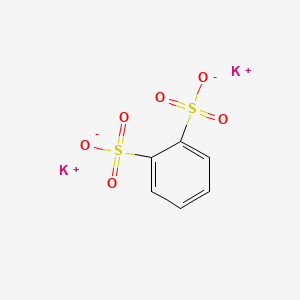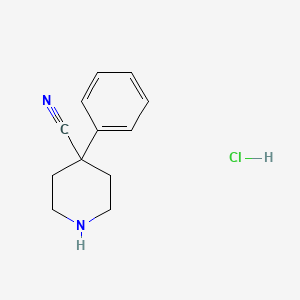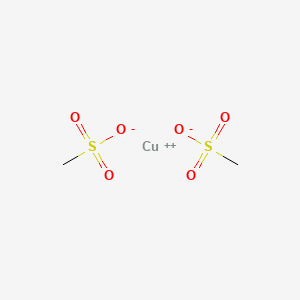
4,5-ジニトロベンゼン-1,2-ジアミン
概要
説明
4,5-Dinitrobenzene-1,2-diamine is an organic compound with the molecular formula C6H6N4O4. It is characterized by the presence of two nitro groups (-NO2) and two amino groups (-NH2) attached to a benzene ring. This compound is known for its applications in various scientific fields due to its unique chemical properties.
科学的研究の応用
4,5-Dinitrobenzene-1,2-diamine has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dinitrobenzene-1,2-diamine typically involves the nitration of 1,2-diaminobenzene. The reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to control the exothermic nature of the reaction. The nitration process introduces nitro groups at the 4 and 5 positions of the benzene ring.
Industrial Production Methods: In an industrial setting, the production of 4,5-Dinitrobenzene-1,2-diamine follows a similar nitration process but on a larger scale. The reaction conditions are carefully monitored to ensure the safety and efficiency of the process. The product is then purified through recrystallization or other suitable methods to obtain a high-purity compound.
化学反応の分析
Types of Reactions: 4,5-Dinitrobenzene-1,2-diamine undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The amino groups can participate in substitution reactions, where they can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Various reagents depending on the desired substitution, such as halogenating agents for halogenation reactions.
Major Products:
Reduction: The reduction of 4,5-Dinitrobenzene-1,2-diamine results in the formation of 4,5-diaminobenzene-1,2-diamine.
Substitution: The products vary based on the substituent introduced during the reaction.
作用機序
The mechanism of action of 4,5-Dinitrobenzene-1,2-diamine involves its interaction with molecular targets through its nitro and amino groups. These interactions can lead to various chemical transformations, depending on the reaction conditions and the presence of other reagents. The compound’s effects are mediated through its ability to undergo reduction and substitution reactions, which can modify its chemical structure and properties.
類似化合物との比較
1,2-Dinitrobenzene: Similar in structure but lacks amino groups.
1,3-Dinitrobenzene: Another isomer with nitro groups at different positions.
1,4-Dinitrobenzene: Has nitro groups at the para positions.
特性
IUPAC Name |
4,5-dinitrobenzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O4/c7-3-1-5(9(11)12)6(10(13)14)2-4(3)8/h1-2H,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCSIZKSNIWJKSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1[N+](=O)[O-])[N+](=O)[O-])N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10403341 | |
| Record name | 4,5-dinitrobenzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10403341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32690-28-1 | |
| Record name | 32690-28-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170936 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,5-dinitrobenzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10403341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research mentions that using 4,5-dinitrobenzene-1,2-diamine resulted in a lower yield of the desired ligand compared to other diamines. What could be a possible reason for this observation?
A1: The paper attributes the low yield of ligand 3c (synthesized using 4,5-dinitrobenzene-1,2-diamine) to the electron-withdrawing nature of the two nitro groups on the aromatic ring []. These groups reduce the nucleophilicity of the amine groups, making the condensation reaction with 6-(3,5-dimethyl-1H-pyrazol-1-yl)picolinimidate less efficient. This suggests that the reaction might require modified conditions, such as increased temperature or prolonged reaction time, to achieve a higher yield.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Ethyl 4'-hydroxy[1,1'-biphenyl]-4-carboxylate](/img/structure/B1587565.png)
